o-Dodecylbenzyl chloride

CAS No.: 93-33-4

Cat. No.: VC17055352

Molecular Formula: C19H31Cl

Molecular Weight: 294.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93-33-4 |

|---|---|

| Molecular Formula | C19H31Cl |

| Molecular Weight | 294.9 g/mol |

| IUPAC Name | 1-(chloromethyl)-2-dodecylbenzene |

| Standard InChI | InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16-19(18)17-20/h12-13,15-16H,2-11,14,17H2,1H3 |

| Standard InChI Key | ZSKXYSCQDWAUCM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=CC=C1CCl |

Introduction

Chemical Structure and Nomenclature

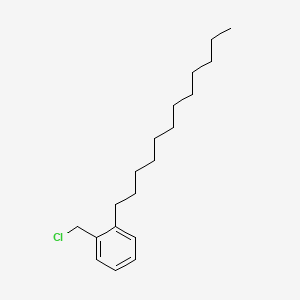

o-Dodecylbenzyl chloride, systematically named 1-(chloromethyl)-2-dodecylbenzene, has the molecular formula C₁₉H₃₁Cl and a molecular weight of 294.90 g/mol . The compound’s structure features a benzene ring substituted at the ortho position with a dodecyl chain (C₁₂H₂₅) and a chloromethyl group (-CH₂Cl). Key identifiers include:

The dodecyl chain introduces significant hydrophobicity, while the chloromethyl group enhances reactivity, making the compound suitable for nucleophilic substitution reactions. Computational analyses reveal 12 rotatable bonds and a molecular complexity index of 202, reflecting its structural flexibility .

Synthesis and Industrial Production

The synthesis of o-dodecylbenzyl chloride typically involves a two-step process: Friedel-Crafts alkylation followed by chlorination.

Alkylation of Benzene

Benzene is alkylated with 1-dodecene in the presence of a catalyst to form dodecylbenzene. Traditional homogeneous catalysts like AlCl₃ have been replaced by mesoporous Beta zeolites, which offer higher stability and reduced environmental impact . These zeolites, engineered via desilication and secondary crystallization, expose active acid sites while minimizing diffusion limitations, achieving a benzene conversion rate exceeding 90% .

Chlorination of Dodecylbenzene

The chlorination step introduces the chloromethyl group at the ortho position. A patented method involves reacting dodecylbenzene with chlorine gas (Cl₂) under UV light or in the presence of radical initiators . This radical-mediated process ensures selective substitution at the benzyl position, yielding o-dodecylbenzyl chloride with a purity >95% .

Physicochemical Properties

o-Dodecylbenzyl chloride is a viscous liquid at room temperature, with the following key properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 320–325°C (estimated) | |

| Density | 0.92–0.94 g/cm³ | |

| LogP (Octanol-Water) | 8.2 (predicted) | |

| Refractive Index | 1.488–1.492 |

The compound’s low water solubility (<0.1 mg/L) and high lipid affinity make it persistent in hydrophobic environments .

Industrial Applications

Surfactant Production

o-Dodecylbenzyl chloride is a precursor to linear alkylbenzene sulfonates (LAS), widely used in detergents. Sulfonation with oleum or SO₃ converts the chloromethyl group into a sulfonic acid, yielding anionic surfactants with excellent foaming and emulsifying properties .

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing quaternary ammonium compounds, which serve as antiseptics and phase-transfer catalysts. For example, benzalkonium chloride derivatives are produced via nucleophilic displacement of the chloride group with tertiary amines .

Recent Research Advances

Recent studies have focused on catalytic optimization to enhance synthesis efficiency. Mesoporous Beta zeolites reduce reaction times by 40% compared to conventional catalysts, while enabling catalyst regeneration without significant activity loss . Additionally, greener chlorination methods using iodine monochloride (ICl) instead of Cl₂ are under investigation to minimize byproduct formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume